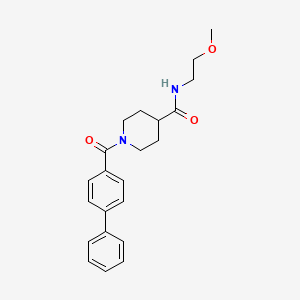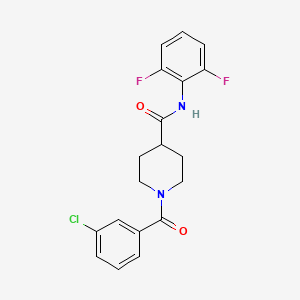![molecular formula C20H28N6O2S B4065816 1-(6-{[(2R*,6S*)-2,6-二甲基-4-吗啉基]羰基}咪唑并[2,1-b][1,3]噻唑-5-基)-N-[(3,5-二甲基-1H-吡唑-4-基)甲基]-N-甲基甲胺](/img/structure/B4065816.png)
1-(6-{[(2R*,6S*)-2,6-二甲基-4-吗啉基]羰基}咪唑并[2,1-b][1,3]噻唑-5-基)-N-[(3,5-二甲基-1H-吡唑-4-基)甲基]-N-甲基甲胺
描述
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone is a complex organic compound that features a morpholine ring, a pyrazole ring, and an imidazo[2,1-b][1,3]thiazole ring
科学研究应用
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including antileishmanial and antimalarial activities.
Industry: Utilized in the preparation of microporous materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and formic acid. The pyrazole ring is often synthesized via the reaction of hydrazine with 1,3-diketones. The imidazo[2,1-b][1,3]thiazole ring can be prepared by the cyclization of thioamides with α-halo ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.
化学反应分析
Types of Reactions
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole and imidazo[2,1-b][1,3]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
作用机制
The mechanism of action of [(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit key enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
相似化合物的比较
Similar Compounds
2,6-Dimethylmorpholine: A simpler compound with a similar morpholine ring structure.
Imidazole-containing compounds: These compounds share the imidazole ring and have been studied for their therapeutic potential.
Uniqueness
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone is unique due to its combination of three distinct ring systems, which confer a range of chemical reactivity and potential biological activities. This makes it a versatile compound for various research and industrial applications.
属性
IUPAC Name |
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2S/c1-12-8-25(9-13(2)28-12)19(27)18-17(26-6-7-29-20(26)21-18)11-24(5)10-16-14(3)22-23-15(16)4/h6-7,12-13H,8-11H2,1-5H3,(H,22,23)/t12-,13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHKXXCVHJHKRB-BETUJISGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N3C=CSC3=N2)CN(C)CC4=C(NN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=C(N3C=CSC3=N2)CN(C)CC4=C(NN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4065745.png)
![5-(3-ethynylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4065753.png)
![4-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4065761.png)
![5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B4065764.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4065778.png)

![Biphenyl-4-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate (non-preferred name)](/img/structure/B4065800.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B4065811.png)
![N-[1-(4,5-Dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B4065818.png)
![1-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4065824.png)
![2-({5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}thio)-1H-benzimidazole](/img/structure/B4065825.png)
![2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4065830.png)
![6-((3-(Dimethylamino)propyl)amino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4065833.png)
